molecular formula C4H14N4O B090990 1,4-Diaminopiperazine CAS No. 106-59-2

1,4-Diaminopiperazine

Cat. No. B090990
CAS RN: 106-59-2
M. Wt: 116.17 g/mol
InChI Key: PVCOXMQIAVGPJN-UHFFFAOYSA-N
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Description

1,4-Diaminopiperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used in the technical grade with an assay of 80% .


Synthesis Analysis

The synthesis of piperazines, including 1,4-Diaminopiperazine, has been a focus of research in recent years . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . A modular synthetic approach has also been described, where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks may be converted into piperazines .


Molecular Structure Analysis

The 1,4-Diaminopiperazine molecule contains a total of 20 bonds. There are 8 non-H bond(s), 1 six-membered ring(s), and 2 N hydrazine(s) . Further computational studies have been conducted to investigate the molecular properties of related compounds .

Scientific Research Applications

  • Polymeric Chelates : 1,4-diaminopiperazine polymers and their metal chelates have been studied for their dynamic mechanical, thermal, electrical, and tensile properties. These polymeric chelates demonstrated semiconducting properties, greater strength and flexibility, improved thermal stability, and lower transition temperatures compared to the parent polymers (Chen & Williams, 1973).

  • Polythiosemicarbazides : The condensation of N,N'-diaminopiperazine with certain compounds in dimethyl sulfoxide solution has been shown to yield high molecular weight, soluble polythiosemicarbazide. These compounds interact with various metal ions to form metallic chelates, although they displayed unexpected thermal stability characteristics (Campbell & Tomic, 1962).

  • Synthesis of 2-oxopiperazines : Research on the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines has been reported, revealing a methodology for the stereoselective on-bead intramolecular cyclization leading to diastereomerically pure 2-oxopiperazine (Khan, Cano, & Balasubramanian, 2002).

  • GPIIb/IIIa Antagonists : A study synthesized 2-oxopiperazine derivatives, which showed potent inhibitory effects on platelet aggregation and a good dissociation between efficacy and bleeding side effects, suggesting potential in the clinical treatment of thrombotic diseases (Kitamura et al., 2001).

  • Immunomodulating Activity : Epipolythiodioxopiperazines, including 1,4-dimethyl-3,6-epidithio-2,5-dioxopiperazine, were tested for immunoregulatory activity, showing a hierarchy of activity where reducing agents abrogated their activity, indicating the importance of the bridged disulfide moiety for their function (Müllbacher, Waring, Tiwari-Palni, & Eichner, 1986).

  • Energetic Materials : The amination of energetic anions led to the production of high-performing energetic materials, showcasing the potential of 1,4-diaminopiperazine in the creation of new ligands for high energy-capacity transition metal complexes with explosive performances (Klapötke, Piercey, & Stierstorfer, 2012).

properties

IUPAC Name

piperazine-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N4/c5-7-1-2-8(6)4-3-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCOXMQIAVGPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147460
Record name 1,4-Diaminopiperazine
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Molecular Weight

116.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diaminopiperazine

CAS RN

106-59-2
Record name 1,4-Piperazinediamine
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Record name 1,4-Diaminopiperazine
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Record name 1,4-Diaminopiperazine
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Record name 1,4-Diaminopiperazine
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Record name 1,4-diaminopiperazine hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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